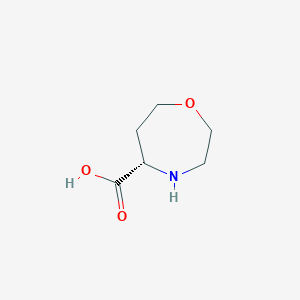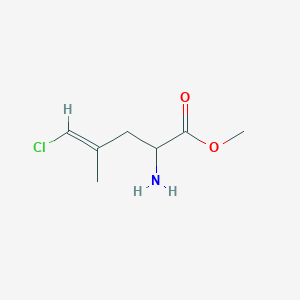
Methyl 2-amino-5-chloro-4-methylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-chloro-4-methylpent-4-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using high-purity reagents and catalysts to ensure the consistency and quality of the final product . The process may include steps such as purification through distillation or crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-5-chloro-4-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-5-chloro-4-methylpent-4-enoate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 2-amino-5-chloro-4-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Methyl 2-amino-5-chloro-4-methylpent-4-enoate include:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and stability properties. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation .
Eigenschaften
Molekularformel |
C7H12ClNO2 |
|---|---|
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
methyl (E)-2-amino-5-chloro-4-methylpent-4-enoate |
InChI |
InChI=1S/C7H12ClNO2/c1-5(4-8)3-6(9)7(10)11-2/h4,6H,3,9H2,1-2H3/b5-4+ |
InChI-Schlüssel |
VITALQLDBSXJET-SNAWJCMRSA-N |
Isomerische SMILES |
C/C(=C\Cl)/CC(C(=O)OC)N |
Kanonische SMILES |
CC(=CCl)CC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate](/img/structure/B13069107.png)
![2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one](/img/structure/B13069108.png)
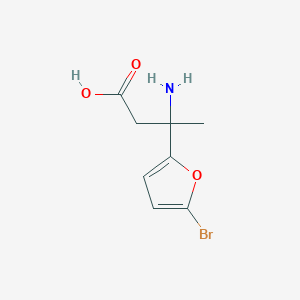
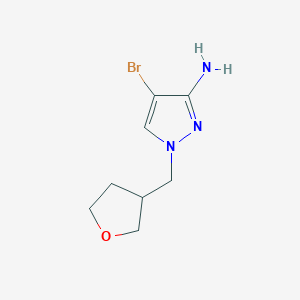
![2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13069125.png)

![1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13069133.png)
![2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13069137.png)
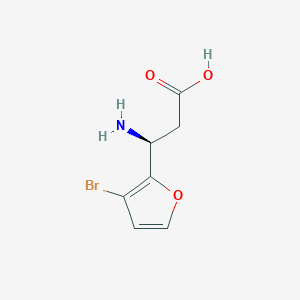
![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069146.png)

